Fmoc-Pal-Linker

Description

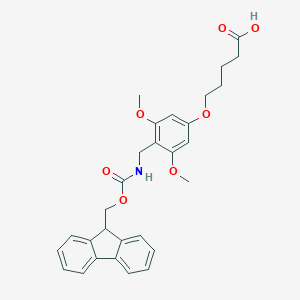

The exact mass of the compound 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO7/c1-34-26-15-19(36-14-8-7-13-28(31)32)16-27(35-2)24(26)17-30-29(33)37-18-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYUCXIJDKHOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150966 | |

| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115109-65-4 | |

| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115109654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Fmoc-PAL-Linker in Solid-Phase Peptide Synthesis: A Senior Application Scientist's In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of a linker—the molecular bridge connecting the nascent peptide chain to the insoluble resin support—is a decision of paramount importance. This choice dictates the conditions under which the final peptide will be cleaved from the support and ultimately determines the C-terminal functionality of the synthetic peptide. For the production of C-terminal peptide amides, a common structural motif in many biologically active peptides, the Fmoc-PAL-linker has emerged as a robust and versatile tool. This guide provides an in-depth technical overview of the this compound, from its fundamental chemistry to practical, field-tested protocols, designed to empower researchers in their peptide synthesis endeavors.

Core Concept: Understanding the this compound

The this compound, an acronym for 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid , is a trifunctional molecule. Its structure is meticulously designed for seamless integration into the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.

-

The Fmoc Group: This base-labile protecting group on the linker's amino functionality ensures that the linker can be handled and coupled to the resin without unwanted side reactions. It is removed under the same conditions as the Fmoc group on the N-terminus of the amino acids used in peptide chain elongation (typically with a solution of piperidine in DMF).

-

The Valeric Acid Moiety: The carboxylic acid end of the five-carbon valeric acid chain provides the point of attachment to an aminofunctionalized solid support, such as aminomethylated polystyrene resin. This is typically achieved through standard amide bond formation chemistries.

-

The Tris(alkoxy)benzylamide Core: The heart of the PAL linker is its 3,5-dimethoxyphenoxy core. This electron-rich aromatic system is the key to the linker's acid lability. Upon treatment with a strong acid, such as trifluoroacetic acid (TFA), the bond between the benzylic carbon and the nitrogen of the peptide's C-terminal amide is selectively cleaved, releasing the desired peptide amide.

The strategic placement of the two methoxy groups on the benzene ring significantly increases the acid sensitivity of the benzylic linkage, allowing for cleavage under conditions that also remove the side-chain protecting groups of the amino acids, yet are mild enough to avoid degradation of the peptide product.

The Mechanism of Action: Acid-Catalyzed Cleavage

The final release of the peptide amide from the PAL linker is an acid-catalyzed process that proceeds through a stabilized carbocation intermediate. The electron-donating methoxy groups on the aromatic ring play a crucial role in facilitating this cleavage.

The generally accepted mechanism is as follows:

-

Protonation: The process is initiated by the protonation of the amide nitrogen of the peptide-linker bond by a strong acid, typically trifluoroacetic acid (TFA).

-

Carbocation Formation: The protonated amide is a good leaving group. The C-N bond cleaves, releasing the peptide amide. This cleavage is facilitated by the formation of a resonance-stabilized benzylic carbocation on the linker. The electron-donating effect of the two methoxy groups is critical for stabilizing this carbocation.

-

Quenching: The resulting carbocation on the resin is then quenched by scavengers present in the cleavage cocktail, such as water or triisopropylsilane (TIS), to prevent side reactions.

Caption: Acid-catalyzed cleavage of the PAL linker to release the peptide amide.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a guide for the use of the this compound in manual solid-phase peptide synthesis. These should be adapted based on the specific peptide sequence, scale of synthesis, and available laboratory equipment.

Protocol 1: Attachment of this compound to Aminomethyl Resin

This protocol describes the initial step of coupling the PAL linker to an aminomethyl-functionalized resin (e.g., aminomethyl polystyrene).

-

Resin Swelling:

-

Place the aminomethyl resin (1.0 eq) in a suitable reaction vessel.

-

Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin).

-

Gently agitate for at least 1 hour at room temperature.

-

Drain the DMF.

-

-

Linker Activation and Coupling:

-

In a separate flask, dissolve the this compound (2.0 eq), 1-hydroxybenzotriazole (HOBt) (2.0 eq), and O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (1.95 eq) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (4.0 eq) to the linker solution and agitate for 1-2 minutes to pre-activate.

-

Add the activated linker solution to the swollen resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Washing and Capping:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

-

To cap any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 1:2:7 v/v/v) for 30 minutes.

-

Wash the resin again with DMF (3x) and DCM (3x).

-

Dry the resin under vacuum.

-

-

Fmoc Quantification (Optional but Recommended):

-

Determine the loading of the linker on the resin by UV spectrophotometry of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection of a small, accurately weighed sample of the dried resin.

-

Protocol 2: Standard SPPS Cycle using PAL-Resin

This protocol outlines a single cycle of amino acid addition. This cycle is repeated until the desired peptide sequence is assembled.

-

Fmoc Deprotection:

-

Swell the PAL-resin-bound peptide in DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and a suitable coupling agent (e.g., HBTU, HATU) (3-5 eq) in DMF.

-

Add DIPEA (6-10 eq) to the amino acid solution for activation.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored for completion using a colorimetric test such as the Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Protocol 3: Final Cleavage and Peptide Isolation

This protocol describes the final step of releasing the peptide amide from the PAL resin and removing the side-chain protecting groups.

-

Resin Preparation:

-

After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum.

-

-

Cleavage:

-

Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[1] This is particularly recommended for peptides containing sensitive residues like tryptophan.[1]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and organic impurities.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide to the desired level of homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow Visualization

Caption: Workflow for SPPS of a peptide amide using the this compound.

Quantitative Data and Comparative Analysis

While precise yields are highly sequence-dependent, the PAL linker is known for providing high-quality crude peptides.

| Parameter | PAL Linker | Rink Amide Linker | Commentary |

| Primary Product | C-terminal Peptide Amide | C-terminal Peptide Amide | Both are designed for the synthesis of peptide amides. |

| Acid Lability | High | High | PAL is reported to be slightly more acid-labile than the Rink Amide linker.[2] |

| Cleavage Conditions | Typically 95% TFA | Typically 95% TFA | Both are cleaved under strong acidic conditions. |

| Loading Efficiency | Generally high (>90%) | Can be lower, especially with sterically hindered amines.[3] | Studies have shown that coupling the first amino acid can be more efficient on PAL resin compared to Rink Amide resin, particularly for N-alkyl amides.[3] |

| Side Reactions | Low | Can be prone to linker fragmentation and side-product formation with sensitive sequences (e.g., Tryptophan).[4] | The PAL linker is considered chemically inert upon cleavage, minimizing the formation of soluble by-products that can alkylate the peptide.[5] |

| Product Purity | Often yields cleaner crude products, especially for longer peptide sequences.[2] | Can be lower depending on the sequence and cleavage conditions. | The cleaner cleavage of the PAL linker can simplify the final purification process. |

Field-Proven Insights: Causality Behind Experimental Choices

-

Why use a pre-formed this compound instead of synthesizing it in situ on the resin? Using a pre-formed, purified linker ensures a homogenous and well-defined starting point for the synthesis. This minimizes the risk of side reactions during linker attachment and leads to more reproducible results and higher quality final products.

-

The importance of scavengers in the cleavage cocktail: During TFA cleavage, highly reactive carbocations are generated from the side-chain protecting groups (e.g., the tert-butyl group) and the linker itself. Scavengers, such as triisopropylsilane (TIS) and water, are nucleophilic species that "scavenge" or trap these carbocations, preventing them from reacting with and modifying sensitive amino acid residues in the peptide chain, such as tryptophan and methionine. The choice and concentration of scavengers are critical for obtaining a pure product.

-

Capping unreacted sites: After the initial coupling of the linker or any subsequent amino acid, a small percentage of the reactive sites on the resin may remain unreacted. If these are not blocked or "capped" (typically through acetylation), they can react in subsequent coupling steps, leading to the formation of deletion sequences (peptides missing one or more amino acids). Capping is a crucial step for ensuring the homogeneity of the final product.

Trustworthiness: A Self-Validating System

The Fmoc-SPPS workflow incorporating the PAL linker is inherently self-validating at multiple stages:

-

Loading Determination: The initial loading of the linker can be accurately quantified, providing a precise starting point for the synthesis.

-

Reaction Monitoring: Each coupling and deprotection step can be monitored qualitatively (e.g., Kaiser test) or quantitatively (UV monitoring of Fmoc deprotection), ensuring that each step proceeds to completion before moving to the next.

-

Final Product Analysis: The purity and identity of the final peptide are rigorously confirmed by analytical techniques such as RP-HPLC and mass spectrometry, providing ultimate validation of the synthesis.

Conclusion

The this compound is a cornerstone of modern solid-phase peptide synthesis, offering a reliable and efficient route to C-terminal peptide amides. Its high acid lability, coupled with the clean nature of its cleavage, makes it an excellent choice for the synthesis of a wide range of peptides, from simple sequences to more complex and sensitive targets. By understanding the underlying chemistry and adhering to robust, field-tested protocols, researchers can leverage the power of the PAL linker to advance their scientific and drug development objectives.

References

-

Albericio, F., et al. (1990). Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions. The Journal of Organic Chemistry, 55(11), 3730-3743. Available at: [Link]

-

Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2012). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 98(4), 279–289. Available at: [Link]

-

AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

- Yraola, F., et al. (2004). A re-evaluation of the use of Rink, BAL, and PAL resins and linkers. Tetrahedron Letters, 45(13), 2743-2747.

-

AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

AAPPTEC. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

- Fields, G. B., et al. (1994). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Methods in molecular biology (Vol. 35, pp. 35-53). Humana Press.

-

AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

Sources

- 1. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS [mdpi.com]

- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fmoc-Pal-Linker in Solid-Phase Peptide Synthesis

This guide provides a comprehensive technical overview of the Fmoc-Pal-Linker, a cornerstone for the solid-phase synthesis of C-terminal peptide amides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, practical applications, and field-proven insights essential for mastering the use of this versatile linker.

Introduction: The Strategic Role of the Pal-Linker in Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for therapeutic and research applications. The choice of a linker, the molecular bridge between the growing peptide chain and the insoluble resin support, is a critical determinant of the success and purity of the final product. For the synthesis of peptide amides, a common structural motif in biologically active peptides, the this compound (5-(4'-(Fmoc-aminomethyl)-3',5'-dimethoxyphenoxy)valeric acid) has emerged as a highly effective and reliable tool.[1] Its strategic advantage lies in its calibrated acid lability, which allows for the efficient release of the peptide amide under moderately acidic conditions, while remaining stable throughout the iterative cycles of Fmoc deprotection and amino acid coupling.[2]

This guide will explore the nuanced chemical properties of the this compound, provide detailed, validated protocols for its use, and offer expert insights into optimizing its performance and troubleshooting potential challenges.

Chemical Structure and Physicochemical Properties

The this compound is a derivative of Barany's aminomethyl-dimethoxyphenoxyvaleric acid.[3] Its structure is meticulously designed to facilitate the synthesis of peptide amides. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the linker's amino functionality, which is essential for the step-wise elongation of the peptide chain in Fmoc-based SPPS.[4] The dimethoxyphenoxy moiety enhances the acid sensitivity of the linker, allowing for cleavage under milder conditions compared to other linkers.[3]

| Property | Value | Source(s) |

| Chemical Name | 5-(4'-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3',5'-dimethoxyphenoxy)pentanoic acid | [5] |

| Molecular Formula | C29H31NO7 | [3] |

| Molecular Weight | 505.56 g/mol | [3] |

| Appearance | White to off-white powder | |

| Storage | 2-8°C | [3] |

The valeric acid spacer provides a flexible and sufficiently long connection to the solid support, typically an aminomethylated polystyrene resin, minimizing steric hindrance during peptide chain assembly.

Caption: Conceptual diagram of the this compound attached to a solid support.

Mechanism of Action in Solid-Phase Peptide Synthesis

The utility of the this compound is defined by two key chemical transformations: its stability during peptide elongation and its lability during the final cleavage.

Stability During SPPS Cycles

The bond between the Pal-linker and the peptide's C-terminus is a robust amide bond. This linkage is stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the N-terminal Fmoc protecting group from the growing peptide chain.[6] This orthogonality is a fundamental principle of Fmoc-SPPS, ensuring the integrity of the peptide-resin linkage throughout the synthesis.

The Chemistry of TFA-Mediated Cleavage

The final step in SPPS is the cleavage of the synthesized peptide from the solid support. For the Pal-linker, this is achieved through acidolysis, most commonly with a high concentration of trifluoroacetic acid (TFA).[7][8] The electron-donating methoxy groups on the phenoxy ring of the Pal-linker play a crucial role in facilitating this cleavage by stabilizing the carbocation intermediate formed upon protonation and cleavage of the C-O bond of the linker.

The cleavage process generates highly reactive carbocations from both the linker and the side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups).[8] These electrophilic species can irreversibly modify sensitive amino acid residues such as tryptophan, methionine, and cysteine through alkylation. To prevent these deleterious side reactions, "scavengers" are added to the cleavage cocktail.[8] Scavengers are nucleophilic compounds that efficiently trap these carbocations.

Caption: Simplified workflow of the TFA-mediated cleavage of a peptide from the Pal-linker.

Commonly used scavenger cocktails include:

-

TFA/TIS/H2O (95:2.5:2.5): A general-purpose cocktail where triisopropylsilane (TIS) acts as an efficient carbocation scavenger.[9]

-

TFA/TIS/EDT/H2O (94:1:2.5:2.5): The addition of ethanedithiol (EDT) is beneficial for peptides containing tryptophan or to assist in the removal of certain cysteine protecting groups.

The choice of the cleavage cocktail is critical and should be tailored to the specific amino acid composition of the peptide.[10]

Experimental Protocols

The following protocols are provided as a robust starting point for the use of this compound in SPPS. It is imperative to perform all manipulations in a well-ventilated fume hood and with appropriate personal protective equipment.

Resin Preparation and First Amino Acid Loading

This protocol assumes the use of a pre-functionalized Fmoc-Pal-aminomethyl (AM) resin.

-

Resin Swelling: Place the desired amount of Fmoc-Pal-AM resin in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin). Gently agitate for at least 30 minutes.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

-

First Amino Acid Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of the first Fmoc-protected amino acid and an equimolar amount of an activating agent (e.g., HBTU/HOBt) in DMF.

-

Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups on the resin, drain the coupling solution and add a solution of acetic anhydride and DIPEA in DMF. Agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin as described in step 3.

-

Loading Determination: A small sample of the resin should be taken to determine the loading efficiency using the quantitative Fmoc release assay.[11][12]

Solid-Phase Peptide Synthesis Cycle

The following steps are repeated for each amino acid to be added to the peptide chain.

Caption: The iterative cycle of solid-phase peptide synthesis using Fmoc chemistry.

Final Cleavage and Peptide Work-up

-

Resin Preparation: After the final SPPS cycle, ensure the N-terminal Fmoc group is removed. Wash the peptidyl-resin thoroughly with DCM and dry under vacuum for at least 4 hours.[8]

-

Cleavage:

-

Prepare the appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) and cool it on an ice bath.

-

Add the cold cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.

-

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

-

Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification and Analysis: The crude peptide should be dissolved in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][13][14] The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Comparative Analysis and Field Insights

The Pal-linker is often compared to other linkers used for the synthesis of peptide amides, primarily the Rink amide and Sieber amide linkers.

| Feature | Pal-Linker | Rink Amide Linker | Sieber Amide Linker |

| Acid Lability | More labile than Rink Amide | Standard | Most labile |

| Cleavage Conditions | Typically 95% TFA | Typically 95% TFA | 1-5% TFA in DCM |

| Primary Use | General peptide amides | General peptide amides | Protected peptide amides |

| Side Reaction Potential | Higher potential for linker-related side products if not properly scavenged due to higher lability.[1] | Standard potential for side reactions. | Lower potential for side-chain protecting group cleavage during linker cleavage. |

Expert Insight: The higher acid sensitivity of the Pal-linker can be advantageous in some cases, potentially allowing for shorter cleavage times. However, this also necessitates meticulous attention to scavenger choice and cleavage conditions to prevent side reactions, particularly the re-attachment of the cleaved linker to sensitive residues like tryptophan. For routine synthesis of standard peptide amides, both Pal and Rink amide linkers are excellent choices, with the selection often coming down to laboratory preference and specific peptide sequences. The Sieber amide linker is the preferred choice when the goal is to obtain a fully protected peptide amide fragment.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Loading of First Amino Acid | Incomplete Fmoc deprotection of the resin; Inefficient amino acid activation or coupling. | Ensure complete deprotection with fresh piperidine solution. Use a higher excess of activated amino acid and extend the coupling time. Consider a more potent activating agent like HATU. |

| Low Yield of Final Peptide | Incomplete coupling during SPPS cycles; Premature cleavage of the peptide from the resin. | Monitor each coupling step with a Kaiser test. Use pseudo-proline dipeptides for difficult couplings. Ensure the use of high-quality, amine-free DMF. |

| Side Products in Final Peptide | Inefficient scavenging during cleavage; Oxidation of sensitive residues (Met, Cys, Trp). | Use a scavenger cocktail tailored to the peptide sequence (e.g., add EDT for Trp). Degas cleavage cocktails and perform cleavage under an inert atmosphere. |

| Linker-Related Adducts | Re-attachment of the cleaved Pal-linker carbocation to the peptide. | Increase the concentration and efficiency of scavengers (TIS is highly effective). Ensure complete dryness of the resin before cleavage. |

Conclusion

The this compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its well-balanced chemical properties provide a reliable means for the synthesis of C-terminal peptide amides. A thorough understanding of its structure, mechanism of action, and the nuances of its application, as detailed in this guide, will empower researchers to leverage its full potential, leading to the successful and efficient synthesis of high-purity peptides for a wide range of scientific endeavors.

References

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. Retrieved from [Link]

-

Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

-

Spiral. (n.d.). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Retrieved from [Link]

-

Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. Retrieved from [Link]

-

Digital CSIC. (2022, September 20). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Retrieved from [Link]

-

Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

-

Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

-

Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 96(4), 458–467. [Link]

-

Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). A re-evaluation of the use of Rink, BAL, and PAL resins and linkers. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, December 17). Peptide Purity by HPLC and Why It Matters. Retrieved from [Link]

-

Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]

-

Nowick Laboratory, UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

National Institutes of Health. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]

- Various. (n.d.). This compound.

-

Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]

-

ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. agilent.com [agilent.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. digital.csic.es [digital.csic.es]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. biotage.com [biotage.com]

- 13. peptide.com [peptide.com]

- 14. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to Linkers in Fmoc Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a linker is a critical decision that dictates the outcome of the entire Fmoc Solid-Phase Peptide Synthesis (SPPS) process. The linker is not merely an anchor; it is the strategic foundation upon which the peptide is built and the crucial element that determines the final C-terminal functionality and the conditions for its release. This guide provides an in-depth exploration of the core principles, types, and selection criteria for linkers used in Fmoc SPPS, grounded in mechanistic understanding and field-proven protocols.

The Core Principle: Orthogonality in SPPS

Classification and Selection of Linkers

The primary determinant for linker selection is the desired C-terminal functional group of the final peptide. Linkers are broadly classified based on the functionality they produce upon cleavage.

Linkers for Peptides with a C-Terminal Carboxylic Acid

For synthesizing peptides that require a free C-terminal acid, p-alkoxybenzyl alcohol-type linkers are the industry standard.

-

Wang Resin (p-alkoxybenzyl alcohol resin): This is arguably the most widely used resin for generating peptide acids via Fmoc SPPS.[4][5] The first Fmoc-amino acid is attached to the linker's hydroxyl group via an ester bond.[4] This bond is stable to the basic conditions of Fmoc deprotection but is readily cleaved by moderate to strong acid, typically Trifluoroacetic Acid (TFA).[4][6] The final global deprotection and cleavage step with a TFA-based cocktail releases the peptide with a C-terminal carboxylic acid.[5][7]

-

Causality Behind Choice: The Wang linker's popularity stems from a well-balanced acid lability. It is stable enough to withstand repeated Fmoc deprotection cycles yet cleaves efficiently under standard TFA conditions that also remove most common side-chain protecting groups (e.g., tBu, Boc, Trt).[3][4]

-

-

2-Chlorotrityl Chloride (2-CTC) Resin: This linker is prized for its extreme acid sensitivity.[8] It allows for the cleavage of the peptide from the resin under very mild acidic conditions (e.g., 1-2% TFA in Dichloromethane (DCM) or hexafluoroisopropanol/DCM), which leaves side-chain protecting groups intact.[8][9] This feature is invaluable for the synthesis of fully protected peptide fragments, which can be used in subsequent fragment condensation strategies.[8]

Linkers for Peptides with a C-Terminal Amide

Many biologically active peptides, including numerous hormones and neuropeptides, possess a C-terminal amide.[11] Specific linkers are required to generate this functionality.

-

Rink Amide Resin: This is the most common choice for preparing peptide amides using the Fmoc strategy.[4][12] The linker contains a benzhydrylamine moiety that, after peptide assembly, releases a C-terminal amide upon cleavage with TFA.[11][12] The resin is typically supplied with the amine protected by an Fmoc group, which must be removed before coupling the first amino acid.[11]

-

Sieber Amide Resin (Xanthenyl linker): The Sieber linker is even more acid-labile than the Rink Amide linker.[13] It allows for cleavage under very mild conditions, such as 1% TFA in DCM, which yields a fully protected peptide amide.[14] This makes it an excellent choice for preparing protected fragments or for peptides with acid-sensitive modifications.[2] The reduced steric bulk compared to the Rink Amide linker can also be advantageous for coupling bulky C-terminal residues.[13]

Specialized Linkers for Advanced Applications

Beyond simple acids and amides, a diverse array of linkers has been developed for more complex applications.

-

Photolabile Linkers: These linkers, often based on an o-nitrobenzyl chemistry, are stable to both acidic and basic conditions but can be cleaved by irradiation with UV light.[15][16][17] This provides a truly orthogonal cleavage strategy, allowing for the release of peptides under neutral conditions without any chemical reagents, which is ideal for applications like peptide arrays or when the peptide is destined for biological assays where cleavage reagents could interfere.[16][18]

-

Safety-Catch Linkers: These sophisticated linkers are stable to the final cleavage conditions until they are "activated" by a specific chemical transformation.[9][19][20] For example, a linker might be stable to TFA, but after a specific reaction (e.g., an oxidation or reduction), it becomes labile to TFA.[20][21] This provides an additional layer of orthogonality, enabling complex synthetic strategies like on-resin side-chain modifications or cyclization.[9][19]

Data Presentation: Comparative Summary of Core Linkers

| Linker Type | C-Terminal Product | Typical Cleavage Condition | Key Features & Applications |

| Wang | Carboxylic Acid | High TFA (e.g., 95% TFA) | Most common for peptide acids; simultaneous cleavage and side-chain deprotection.[4][6] |

| 2-Chlorotrityl (2-CTC) | Carboxylic Acid | Mild Acid (e.g., 1-2% TFA) | Generates protected peptide fragments; suppresses C-terminal racemization.[8][9] |

| Rink Amide | Amide | High TFA (e.g., 95% TFA) | Gold standard for peptide amides; versatile and reliable.[11][12] |

| Sieber Amide | Amide | Mild Acid (e.g., 1% TFA) | Generates protected peptide amides; useful for acid-sensitive peptides.[14] |

| Photolabile | Varies | UV Light (e.g., 365 nm) | Orthogonal cleavage; reagent-free release for biological applications.[15][18] |

| Safety-Catch | Varies | Condition-dependent | Requires chemical activation before cleavage; for complex, multi-step syntheses.[9][19] |

Experimental Protocols & Methodologies

Protocol: Loading the First Fmoc-Amino Acid onto Wang Resin

This protocol describes the esterification of the first amino acid, a critical step that can be challenging and prone to racemization.[6][22]

Reagents:

-

Wang Resin

-

Fmoc-Amino Acid (Fmoc-AA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

1-Hydroxybenzotriazole (HOBt) - Optional, but recommended to suppress racemization[6]

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Acetic Anhydride

-

Pyridine or N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the Wang resin (1 eq) in DCM or a mixture of DCM/DMF (10 mL/g of resin) for 30-60 minutes in a reaction vessel.[23]

-

Activation: In a separate flask, dissolve the Fmoc-AA (2-4 eq) and HOBt (2-4 eq, if used) in a minimal amount of DMF.[6][23] Add DIC (2-4 eq) to this solution.

-

Coupling: Drain the solvent from the swollen resin. Add the activated amino acid solution to the resin. Then, add a catalytic amount of DMAP (0.1 eq).[6]

-

Reaction: Agitate the mixture at room temperature for 2-12 hours.[6][23] The reaction progress can be monitored, but a longer reaction time is often employed to ensure maximum loading.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Capping (Crucial Step): To block any unreacted hydroxyl groups on the resin, which could interfere in subsequent steps, perform a capping step. Treat the resin with a solution of acetic anhydride (2 eq) and pyridine or DIPEA (2 eq) in DCM for 30 minutes.[6][23]

-

Final Wash & Dry: Wash the resin again as in step 5. Dry the resin in vacuo.

-

Quantification: Determine the final loading (substitution level) of the amino acid on the resin, typically by spectrophotometrically quantifying the Fmoc-piperidine adduct released upon treatment with a known volume of 20% piperidine in DMF.[24]

Protocol: Cleavage from Rink Amide Resin

This procedure details the final step to release the peptide amide and remove side-chain protecting groups.

Reagents:

-

Peptidyl-Rink Amide Resin

-

Cleavage Cocktail: A mixture of TFA and "scavengers." The composition depends on the peptide sequence. A standard, robust cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[11]

-

Expert Rationale: TFA is the strong acid that cleaves the linker and acid-labile side-chain protecting groups.[11] TIS is a scavenger that quenches the highly reactive carbocations (e.g., t-butyl cations) generated during deprotection, preventing them from modifying sensitive residues like Tryptophan, Methionine, or Tyrosine.[25] Water helps to dissolve scavengers and byproducts. For peptides containing Cysteine or Methionine, more complex cocktails containing reagents like 1,2-ethanedithiol (EDT) or phenol may be necessary to prevent side reactions like oxidation.[25][26]

-

Procedure:

-

Preparation: Place the dried peptidyl-resin in a reaction vessel.

-

Cleavage: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.5 g of resin).[27]

-

Reaction: Agitate the slurry at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form.

-

Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and organic byproducts.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in vacuo. The peptide is now ready for purification, typically by reverse-phase HPLC.

Visualization of Key Workflows and Mechanisms

SPPS General Workflow

Caption: High-level workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Wang Resin Cleavage Mechanism

Caption: Simplified mechanism for acidolytic cleavage from Wang resin.

Rink Amide Resin Cleavage Mechanism

Caption: Simplified mechanism for acidolytic cleavage from Rink Amide resin.

References

-

Title: Peptide Synthesis Resins Source: AAPPTEC URL: [Link]

-

Title: The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: How To Load The First Amino Acid Onto Wang Resin Source: Biotage URL: [Link]

-

Title: Loading protocols Source: Peptideweb.com URL: [Link]

-

Title: Technical Support Information Bulletin 1073 - Wang Resin Source: Aapptec Peptides URL: [Link]

-

Title: Usage of Trityl Linkers Source: CBL Patras URL: [Link]

-

Title: A cleavage cocktail for methionine-containing peptides Source: PubMed - NIH URL: [Link]

-

Title: Photolabile Linkers for Solid-Phase Synthesis Source: ResearchGate URL: [Link]

-

Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: PMC - NIH URL: [Link]

-

Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: UCI Department of Chemistry URL: [Link]

-

Title: How to choose the right resin functionality for solid phase peptide synthesis Source: Biotage URL: [Link]

-

Title: Photolabile Linkers for Solid-Phase Synthesis Source: PubMed URL: [Link]

-

Title: Resins with Sieber Amide (Xanthenyl) Linker Source: Rapp Polymere URL: [Link]

-

Title: Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis Source: ResearchGate URL: [Link]

-

Title: Rink Amide Resin, MBHA Resin Source: Applied Polytech URL: [Link]

-

Title: Peptides containing cysteine: the role of scavengers in cleavage cocktail Source: Biotage URL: [Link]

-

Title: Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis Source: MDPI URL: [Link]

-

Title: Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring Source: NIH URL: [Link]

-

Title: How to quantify your first amino acid loading onto Wang resins Source: Biotage URL: [Link]

-

Title: Advances in Fmoc solid-phase peptide synthesis Source: PMC - NIH URL: [Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. peptide.com [peptide.com]

- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. cblpatras.gr [cblpatras.gr]

- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. appliedpolytech.com [appliedpolytech.com]

- 13. biotage.com [biotage.com]

- 14. Resins with Sieber Amide (Xanthenyl) Linker [rapp-polymere.com]

- 15. researchgate.net [researchgate.net]

- 16. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. biotage.com [biotage.com]

- 23. peptideweb.com [peptideweb.com]

- 24. biotage.com [biotage.com]

- 25. biotage.com [biotage.com]

- 26. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the PAL Linker in Peptide Amide Synthesis

Abstract

The synthesis of C-terminal peptide amides is a cornerstone of therapeutic peptide development, offering enhanced biological stability and activity over their carboxylic acid counterparts. Within the arsenal of solid-phase peptide synthesis (SPPS) techniques, the choice of linker is paramount to achieving high yield and purity. This guide provides an in-depth technical examination of the 5-(4-(9-fluorenylmethyloxycarbonyl) aminomethyl-3,5-dimethoxyphenoxy) pentanoic acid (PAL) linker. We will explore its mechanistic underpinnings, detail field-proven protocols, and offer expert insights into its strategic application, empowering researchers and drug development professionals to leverage the PAL linker for successful peptide amide synthesis.

Introduction: The Significance of the C-Terminal Amide

Many naturally occurring bioactive peptides, including hormones like oxytocin and vasopressin, feature a C-terminal amide instead of a carboxylic acid. This simple modification confers significant biological advantages. The amide group renders the peptide more resistant to degradation by endogenous carboxypeptidases, thereby extending its circulatory half-life. Furthermore, the neutral charge of the amide can be critical for receptor binding and overall pharmacological activity.

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the dominant method for producing synthetic peptides[1][2]. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin via a chemical linker[2][3]. The choice of this linker dictates the C-terminal functionality of the final peptide after cleavage from the resin[2]. While syntheses of peptide acids typically employ linkers like Wang resin, the creation of peptide amides requires specialized linkers designed to yield a C-terminal carboxamide upon acid-mediated cleavage. The PAL linker is a premier choice for this purpose[4][5].

The PAL Linker: Structure and Core Principle

The PAL linker is a tris(alkoxy)benzylamide-type handle, characterized by its acid lability. It is typically coupled to an aminomethylated polystyrene resin. The first Fmoc-protected amino acid is then attached to the linker, forming an amide bond. The peptide chain is subsequently elongated in the C-to-N direction using standard Fmoc-SPPS protocols[6].

The key to the PAL linker's function lies in its electronic properties. The dimethoxy substituents on the benzyl ring are electron-donating, which stabilizes the carbocation intermediate formed during acid-mediated cleavage. This stabilization facilitates the cleavage of the peptide-linker bond under moderately acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA), to release the desired peptide as a C-terminal amide[5][7].

Mechanism of Peptide Amide Formation via the PAL Linker

Understanding the cleavage mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions. The process is a classic example of an acid-catalyzed cleavage that proceeds through a stable carbocation intermediate.

Step 1: Acid-Catalyzed Protonation The process begins with the protonation of the electron-rich aromatic ring of the linker by a strong acid, typically TFA.

Step 2: Formation of a Stable Benzylic Carbocation The protonation facilitates the cleavage of the C-N bond between the resin-linker moiety and the peptide. This generates a highly stabilized tertiary benzylic carbocation on the linker and releases the peptide with a C-terminal amide functionality. The stability of this carbocation is the reason for the linker's high acid sensitivity.

Step 3: Scavenging of Reactive Species Simultaneously, the acid cleaves the side-chain protecting groups (e.g., Boc, tBu, Trt) from the peptide. This process generates other reactive carbocations (e.g., t-butyl cations)[8]. To prevent these electrophilic species from re-attaching to sensitive amino acid residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), "scavengers" are included in the cleavage cocktail[8][9][10].

Experimental Protocols and Field-Proven Insights

The success of peptide amide synthesis using the PAL linker hinges on meticulous execution of the synthesis and, most critically, the final cleavage step.

Peptide Chain Elongation

The assembly of the peptide on the PAL resin follows standard Fmoc-SPPS procedures.

-

Resin Swelling: Swell the Fmoc-PAL-resin in N,N-dimethylformamide (DMF) for 15-30 minutes[6].

-

Fmoc Deprotection: Remove the Fmoc group from the linker using 20% piperidine in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a standard coupling agent like HBTU/HATU in the presence of a base such as N,N-diisopropylethylamine (DIEA).

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence until the full peptide is assembled[1][6].

Expert Insight: While PAL resins are robust, they share a similar acid lability with Rink Amide resins[5][11]. Ensure that all reagents are of high quality and that deprotection steps are not unnecessarily prolonged, to prevent premature cleavage of the growing peptide chain.

The Critical Cleavage Step

The final cleavage from the resin and concurrent side-chain deprotection is the most critical step. The composition of the "cleavage cocktail" must be tailored to the peptide's amino acid sequence[8][12].

Standard Protocol:

-

Washing: After final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by dichloromethane (DCM), to remove residual base and prepare for the acidic cleavage[6].

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage: Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

-

Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then ready for purification by HPLC.

Expert Insight: The choice of scavengers is not trivial; it is dictated by the presence of sensitive residues. An inappropriate scavenger cocktail is a primary cause of failed syntheses or difficult purifications.

Designing the Cleavage Cocktail

The foundation of most cleavage cocktails is Trifluoroacetic Acid (TFA), typically at a concentration of 90-95%[12][13]. The remaining 5-10% is a mixture of scavengers.

| Scavenger | Typical % (v/v) | Primary Target & Rationale | Citation(s) |

| Triisopropylsilane (TIS) | 2.5 - 5% | A powerful reducing agent and scavenger of trityl cations from Trp(Boc) and Cys(Trt). It effectively prevents re-alkylation of the indole ring of tryptophan. | [8][10] |

| Water (H₂O) | 2.5 - 5% | Acts as a proton source and helps suppress t-butylation side reactions, particularly on tryptophan residues. | [8][9] |

| 1,2-Ethanedithiol (EDT) | 2.5% | A thiol-based scavenger that is excellent for protecting Cysteine and Methionine from oxidation and alkylation. It also aids in scavenging trityl groups. | [8][9] |

| Thioanisole | 2 - 5% | Useful for scavenging various carbocations and can accelerate the removal of Arg(Pmc/Pbf) protecting groups. | [8][12] |

| Phenol | 5% | A general scavenger for various carbocations generated during cleavage. | [8][14] |

Recommended Cocktails:

-

"Reagent K" (For Peptides with Cys, Met, Trp, Tyr): TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5). This is a robust, general-purpose cocktail for complex peptides[12].

-

Standard Cocktail (No sensitive residues): TFA/Water/TIS (95:2.5:2.5). Sufficient for peptides without highly sensitive amino acids[8].

-

For Trp-containing peptides on PAL resin: A cocktail containing thioanisole is recommended to minimize reattachment of the peptide to the linker at the tryptophan residue[12].

Expert Insight: Benzylthiols, such as 1,4-benzenedimethanethiol (1,4-BDMT), have emerged as highly effective scavengers that can provide crude peptides in higher purity compared to standard aliphatic thiols like DTT, and are more stable in TFA[15][16].

Advantages and Strategic Considerations

The PAL linker offers several advantages that make it a preferred choice for many applications:

-

High Cleavage Efficiency: Provides good yields of peptide amides under standard TFA cleavage conditions.

-

Compatibility: Fully compatible with the standard Fmoc/tBu SPPS strategy[1].

-

Clean Products: When used with appropriate scavengers, PAL resins can yield very clean crude products, simplifying subsequent purification[5].

However, there are considerations to keep in mind:

-

Acid Sensitivity: Like other highly acid-labile linkers, care must be taken to avoid premature cleavage during synthesis.

-

Linker Reattachment: In some cases, particularly with tryptophan-containing peptides, the cleaved linker carbocation can reattach to the peptide[12][17]. The use of effective scavengers like TIS or thioanisole is critical to mitigate this.

Compared to the Rink Amide linker, the PAL linker is structurally similar and exhibits comparable cleavage characteristics[5][11]. Some studies suggest PAL resin may give cleaner products for longer peptide sequences[5].

Applications in Research and Drug Development

The ability to reliably synthesize peptide amides is critical in drug discovery. The PAL linker has been instrumental in the synthesis of numerous therapeutic peptide candidates and research tools. Its application spans the development of antimicrobial peptides, neuropeptides, and hormone analogs, where the C-terminal amide is essential for function[7][18]. Furthermore, the PAL linker serves as a foundational tool for creating peptide libraries for screening and lead optimization campaigns.

Conclusion

The PAL linker is a powerful and reliable tool for the Fmoc-based solid-phase synthesis of C-terminal peptide amides. Its high acid lability, rooted in the electronic stabilization of its cleavage intermediate, allows for efficient release of the target peptide under well-established conditions. A thorough understanding of the cleavage mechanism, combined with the rational design of scavenger cocktails tailored to the specific peptide sequence, is the key to harnessing the full potential of this linker. For researchers and drug developers, mastering the use of the PAL linker is an essential skill for advancing the frontier of peptide-based therapeutics.

References

-

Breipohl, G., Knolle, J., & Stüber, W. (1989). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. International journal of peptide and protein research, 34(3), 215–221. [Link]

-

Gunasekera, S., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

-

Thompson, P. E., et al. (1995). Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins. International journal of peptide and protein research, 46(2), 174–180. [Link]

-

AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec. [Link]

-

Chem-Space. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Chem-Space. [Link]

-

Coin, I., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

-

Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [Link]

-

ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? ResearchGate. [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. [Link]

-

Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. [Link]

-

AAPPTec. (n.d.). Peptide Synthesis Resins. AAPPTec. [Link]

-

Liu, W., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 16(7), 5431–5442. [Link]

-

ResearchGate. (n.d.). A re-evaluation of the use of Rink, BAL, and PAL resins and linkers. ResearchGate. [Link]

-

AAPPTec. (n.d.). Synthesis Notes. AAPPTec. [Link]

-

Jaradat, D. M. M. (2017). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Amino Acids, 50(1), 39-68. [Link]

-

Rasmussen, J. H., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(69), 40383–40391. [Link]

-

ResearchGate. (n.d.). Applications of PAL to profile approved drugs and clinical candidates. ResearchGate. [Link]

-

Al-Aama, J. Y., et al. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 28(19), 6932. [Link]

- Patents. (n.d.). METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.

-

ResearchGate. (n.d.). Synthesis of drug-linker 1. a) Boc-ValAlaPAB−Br, butanone (86 %); b) TFA, CH 2 Cl 2 (99 %). ResearchGate. [Link]

-

Subirós-Funosas, R., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals, 16(11), 1599. [Link]

-

Browne, F., et al. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Chemical Society Reviews. [Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. biosynth.com [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]

- 14. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. polypeptide.com [polypeptide.com]

- 16. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Introduction: The Ascendancy of Fmoc Chemistry in Peptide Synthesis

An In-Depth Technical Guide to Fmoc Protecting Group Chemistry: Core Principles and Applications in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is the bedrock of modern peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. Among the various strategies, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has emerged as the dominant choice for solid-phase peptide synthesis (SPPS), largely due to its mild deprotection conditions and compatibility with a wide array of sensitive amino acids and modifications.[1][2] Developed by Eric Atherton and Bob Sheppard in the late 1970s, Fmoc chemistry provides a robust and versatile platform for the synthesis of complex peptides, from research-scale discovery to the multi-ton production of therapeutic peptides.[3][4] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the core principles of Fmoc chemistry, its mechanistic underpinnings, and its practical application in SPPS.

Part 1: Core Principles of the Fmoc Protecting Group

The Fmoc group is a base-labile amine protecting group, a key feature that distinguishes it from the acid-labile tert-butoxycarbonyl (Boc) group. This orthogonality is fundamental to the Fmoc/tBu strategy, which is the most commonly used methodology in modern peptide synthesis.[5][6]

1.1. Chemical Structure and Properties

An Fmoc-protected amino acid consists of the amino acid backbone, the Fmoc group attached to the α-amino nitrogen, and for those with reactive side chains, an orthogonal protecting group.[7] The Fmoc group itself is comprised of a fluorenyl ring system linked to a methoxycarbonyl moiety.[7]

Key characteristics of the Fmoc group include:

-

Base-lability: It is readily cleaved under mild basic conditions, typically with a secondary amine like piperidine.[1][8]

-

Acid Stability: The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains.[2][9]

-

UV Absorbance: The fluorenyl moiety exhibits strong UV absorbance around 300 nm, a property that can be exploited for real-time monitoring of the deprotection step.[7][8]

1.2. The Orthogonal Protection Strategy

The power of Fmoc chemistry lies in its orthogonal protection scheme.[1][5] In this strategy:

-

The temporary Nα-amino group protection is achieved with the base-labile Fmoc group.

-

Permanent side-chain protection is accomplished using acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt), or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)).[7]

This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide chain elongation without affecting the side-chain protecting groups.[7][8] The side-chain groups are then removed simultaneously with the cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[1][3]

Part 2: The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle of SPPS. It proceeds via a base-catalyzed β-elimination mechanism.[8][10]

2.1. The Two-Step Mechanism

-

Proton Abstraction: A base, typically a secondary amine like piperidine, removes the acidic proton from the C9 position of the fluorene ring.[10][11] The resulting fluorenyl anion is stabilized by the aromaticity of the system, which fulfills Hückel's rule.[11]

-

β-Elimination: This is followed by a β-elimination reaction that liberates the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[10][12] The secondary amine used for deprotection then acts as a nucleophile, trapping the DBF to form a stable adduct, which drives the reaction to completion.[10]

Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.

2.2. Deprotection Reagents

While piperidine is the most common deprotection reagent, other bases can also be used.[13]

| Reagent | Concentration in DMF | Characteristics |

| Piperidine | 20-50% | The industry standard; efficient and reliable.[13] |

| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol | An alternative to piperidine, with similar performance in many cases.[14] |

| 4-Methylpiperidine (4MP) | 20% (v/v) | Another effective alternative to piperidine.[14] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% | A stronger, non-nucleophilic base used to accelerate sluggish deprotections. Often used with a scavenger like piperidine.[15] |

Part 3: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS is an iterative process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[16][17] This solid-phase approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.[3][18]

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

3.1. Step-by-Step Experimental Protocol

The following is a generalized protocol for a single coupling cycle in manual Fmoc-SPPS. Automated synthesizers follow the same chemical principles.[19]

Step 1: Resin Swelling The resin must be swelled in a suitable solvent to allow for efficient diffusion of reagents.[19][20]

-

Place the resin in a reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), and allow it to swell for at least 30-60 minutes.[19][20]

Step 2: Fmoc Deprotection This step exposes the N-terminal amine for the next coupling reaction.[16]

-

Drain the swelling solvent.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[19][21]

-

Agitate the mixture for an initial 2 minutes, then drain.[21]

-

Add a fresh portion of the deprotection solution and agitate for another 5-15 minutes.[19][21] The total deprotection time is typically 15-30 minutes.[16]

Step 3: Washing Thorough washing is crucial to remove the deprotection reagent and the DBF-piperidine adduct.[8]

-

Drain the deprotection solution.

-

Wash the resin multiple times (e.g., 5 times) with DMF.[19]

Step 4: Amino Acid Coupling The incoming Fmoc-protected amino acid is activated and then reacts with the free N-terminal amine on the resin-bound peptide.[20]

-

In a separate vial, dissolve the Fmoc-amino acid (typically 3-5 equivalents) and a coupling agent (e.g., HCTU, HATU) in DMF.[17][19]

-

Add an activating base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5][19]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 30 minutes to 4 hours, or until the reaction is complete as monitored by a qualitative test (e.g., Kaiser test).[12][19]

Step 5: Washing Excess activated amino acid and coupling by-products are removed.

-

Drain the coupling solution.

-

Wash the resin multiple times with DMF.[19]

This cycle is repeated until the desired peptide sequence is assembled.

3.2. Final Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[16][20]

-

Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:TIS:H₂O).[16]

-

Add the cleavage cocktail to the peptide-resin and stir at room temperature for 2-3 hours.[16]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide in cold ether, centrifuge, and lyophilize.

3.3. Monitoring the Synthesis

Monitoring the completion of the deprotection and coupling steps is essential for a successful synthesis.[12]

-

Kaiser Test (Ninhydrin Test): A qualitative colorimetric test to detect the presence of free primary amines.[22][23] A positive result (blue beads) after a coupling step indicates incomplete reaction, while a negative result (yellow/colorless beads) is desired.

-

UV-Vis Spectroscopy: The concentration of the released DBF-piperidine adduct can be measured spectrophotometrically at ~301 nm to quantify the Fmoc deprotection and determine resin loading.[8][22]

-

HPLC and Mass Spectrometry: Analysis of a small cleaved sample of the peptide-resin can confirm the correct mass and purity at intermediate stages.[12]

Part 4: Key Reagents and Materials

4.1. Solid Supports (Resins)

The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[16][19]

| Resin | C-Terminal Functionality | Linker Type | Cleavage Condition |

| Wang Resin | Carboxylic Acid | p-alkoxybenzyl alcohol | Strong acid (e.g., TFA)[16] |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid or Protected Peptide Fragment | Trityl | Very mild acid (e.g., 0.5% TFA in DCM)[12][19] |

| Rink Amide Resin | Amide | Acid-labile | Strong acid (e.g., TFA)[16][19] |

4.2. Fmoc-Amino Acids

High-purity Fmoc-amino acids are essential for successful peptide synthesis.[2][4] They are generally soluble in polar organic solvents like DMF and NMP but insoluble in water.[24] For long-term storage, they should be kept in a cool, dry place (-20°C is often recommended).[24]

4.3. Coupling Reagents

Coupling reagents activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.

| Reagent | Full Name | Notes |

| HCTU | (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | A common and efficient coupling reagent.[19] |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly effective, especially for difficult couplings.[17] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | A classic and cost-effective coupling combination.[12] |

Part 5: Troubleshooting Common Side Reactions

While robust, Fmoc-SPPS is not without potential pitfalls. Understanding and mitigating common side reactions is key to obtaining high-purity peptides.

-

Aggregation: As the peptide chain elongates, intermolecular hydrogen bonding can cause the peptide-resin to aggregate, leading to incomplete reactions.[20][25]

-

Mitigation: Switch to a more polar solvent like NMP, add chaotropic salts, increase the coupling temperature, or use specialized resins (e.g., TentaGel).[25]

-

-

Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring aspartimide intermediate under basic conditions, which can lead to by-products.[4][25]

-

Mitigation: Add HOBt to the piperidine deprotection solution.[25]

-

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly common when proline is the second amino acid.[20][25]

-

Racemization: The chirality of the α-carbon can be compromised during the activation step, particularly for amino acids like cysteine and histidine.[26]

-

Mitigation: Use of additives like HOBt can suppress racemization. The choice of coupling reagent and solvent also plays a significant role.[26]

-

Conclusion: The Enduring Utility of Fmoc Chemistry

The Fmoc protecting group strategy has revolutionized solid-phase peptide synthesis, offering a mild, efficient, and highly versatile methodology.[2][3] Its orthogonality with acid-labile side-chain protecting groups, amenability to automation, and compatibility with a vast range of peptide modifications have solidified its status as the gold standard in both academic research and industrial production.[2][7] By understanding the core chemical principles, mastering the experimental protocols, and being cognizant of potential side reactions, researchers can effectively leverage the power of Fmoc chemistry to synthesize complex peptides with high fidelity, driving forward innovations in drug discovery, materials science, and beyond.

References

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Self-sourced.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (n.d.). Benchchem.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.

- Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Methods and protocols of modern solid phase peptide synthesis. (2006). Springer.

- The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

- Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.).

- What is an Fmoc protecting group, and how is it used in the synthesis of peptides in organic chemistry? (n.d.). Proprep.

- A Comparative Guide to Analytical Techniques for Confirming Fmoc Group

- Peptide Synthesis - FAQ. (n.d.). AAPPTEC.

- Basic Peptides synthesis introduction. (n.d.). LifeTein®.

- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube.

- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.